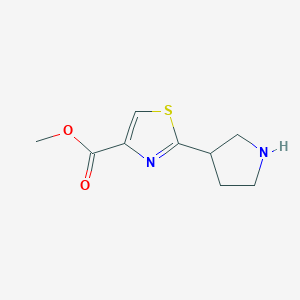![molecular formula C12H14ClNO3 B13513539 (2s)-2-[(3-Chlorophenyl)formamido]-3-methylbutanoic acid](/img/structure/B13513539.png)
(2s)-2-[(3-Chlorophenyl)formamido]-3-methylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-[(3-Chlorophenyl)formamido]-3-methylbutanoic acid is an organic compound that features a chlorinated phenyl group, a formamido group, and a methylbutanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(3-Chlorophenyl)formamido]-3-methylbutanoic acid typically involves the following steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to produce 3-chlorophenyl.
Formamido Group Introduction: The chlorinated phenyl compound is then reacted with formamide under specific conditions to introduce the formamido group.
Methylbutanoic Acid Formation: The final step involves the coupling of the formamido-chlorophenyl intermediate with a methylbutanoic acid precursor under controlled conditions to yield the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
(2S)-2-[(3-Chlorophenyl)formamido]-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the formamido group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
科学研究应用
(2S)-2-[(3-Chlorophenyl)formamido]-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of (2S)-2-[(3-Chlorophenyl)formamido]-3-methylbutanoic acid involves its interaction with specific molecular targets. The formamido group can form hydrogen bonds with biological molecules, while the chlorophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- (2S)-2-{[3-(2-chloroacetamido)phenyl]formamido}-3-(4-hydroxyphenyl)propanoic acid
- (2S)-2-{[3-(2-chloroacetamido)phenyl]formamido}-3-(4-hydroxyphenyl)butanoic acid
Uniqueness
(2S)-2-[(3-Chlorophenyl)formamido]-3-methylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity in substitution reactions, while the formamido group allows for specific interactions with biological targets.
属性
分子式 |
C12H14ClNO3 |
|---|---|
分子量 |
255.70 g/mol |
IUPAC 名称 |
(2S)-2-[(3-chlorobenzoyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C12H14ClNO3/c1-7(2)10(12(16)17)14-11(15)8-4-3-5-9(13)6-8/h3-7,10H,1-2H3,(H,14,15)(H,16,17)/t10-/m0/s1 |
InChI 键 |
MYGSJGRXGSFUDJ-JTQLQIEISA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)C1=CC(=CC=C1)Cl |
规范 SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CC(=CC=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



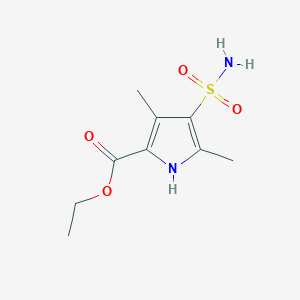
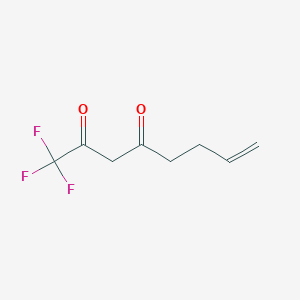
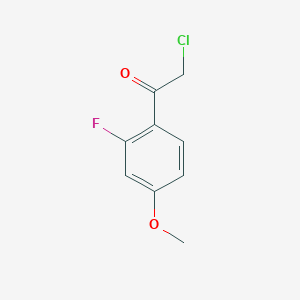
![7'-Bromo-2',3'-dihydro-1'h-spiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione](/img/structure/B13513484.png)
![5-[(2,2,2-Trifluoroacetyl)amino]pentanoic acid](/img/structure/B13513488.png)

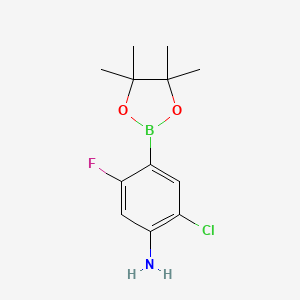


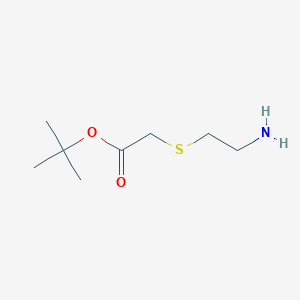

![5-[(4-ethylpiperazin-1-yl)methyl]-N-(5-iodo-1,3-thiazol-2-yl)pyridin-2-amine](/img/structure/B13513542.png)
